molecular formula C40H50N8O4 B14892493 (S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate

(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate

Cat. No.: B14892493
M. Wt: 706.9 g/mol
InChI Key: SYFGVUXWLMLLBT-PMERELPUSA-N
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Description

tert-Butyl (S)-(5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate is a complex organic compound with a multifaceted structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps in the synthesis may include:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butoxycarbonyl group: This protective group is added to the amino group to prevent unwanted reactions during subsequent steps.

    Coupling reactions: These reactions are used to link different parts of the molecule, often employing catalysts and specific reaction conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality and purity. This may involve the use of automated reactors, continuous flow systems, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

tert-Butyl (S)-(5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with a similar protective group, used in various chemical reactions.

    N-tert-butyl-3-{[5-methyl-2-({4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}amino)pyrimidin-4-yl]amino}benzenesulfonamide: Another complex compound with a tert-butyl group, used in different scientific applications.

Uniqueness

tert-Butyl (S)-(5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate is unique due to its intricate structure, which includes multiple functional groups and rings

Properties

Molecular Formula

C40H50N8O4

Molecular Weight

706.9 g/mol

IUPAC Name

tert-butyl N-[1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-3-yl]-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]carbamate

InChI

InChI=1S/C40H50N8O4/c1-39(2,3)51-37(49)42-35-41-36(45-48(35)33-25-29-14-11-13-27-12-7-8-15-32(27)34(29)44-43-33)47(38(50)52-40(4,5)6)31-21-17-26-16-19-30(20-18-28(26)24-31)46-22-9-10-23-46/h7-8,12,15,17,21,24-25,30H,9-11,13-14,16,18-20,22-23H2,1-6H3,(H,41,42,45,49)/t30-/m0/s1

InChI Key

SYFGVUXWLMLLBT-PMERELPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=NC(=NN1C2=NN=C3C(=C2)CCCC4=CC=CC=C43)N(C5=CC6=C(CC[C@@H](CC6)N7CCCC7)C=C5)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NN1C2=NN=C3C(=C2)CCCC4=CC=CC=C43)N(C5=CC6=C(CCC(CC6)N7CCCC7)C=C5)C(=O)OC(C)(C)C

Origin of Product

United States

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